Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate
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Overview
Description
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate is a complex organic compound with a unique structure that includes a chlorothiophene ring, a dimethylamino group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the introduction of the carbonyl group and subsequent coupling with the amino group. The final step involves the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
- Methyl 2-[(5-fluorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
- Methyl 2-[(5-iodothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
Uniqueness
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate is unique due to the presence of the chlorothiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different halogen substituents.
Properties
Molecular Formula |
C16H17ClN2O3S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9-7-11(18-15(20)13-5-6-14(17)23-13)10(16(21)22-4)8-12(9)19(2)3/h5-8H,1-4H3,(H,18,20) |
InChI Key |
KLKIEAWJAZOSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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